molecular formula C20H21ClFN7 B5658296 N2-(3-CHLOROPHENYL)-6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE

N2-(3-CHLOROPHENYL)-6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5658296
M. Wt: 413.9 g/mol
InChI Key: RYTMGDFOQXWBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-Chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chlorophenyl and fluorophenyl piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The chlorophenyl and fluorophenyl piperazine groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N2-(3-Chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases like sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

N2-(3-Chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound is evaluated for its use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N2-(3-Chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3-Chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
  • N2-(3-Fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(3-Chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is unique due to the specific combination of chlorophenyl and fluorophenyl piperazine groups attached to the triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-N-(3-chlorophenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN7/c21-14-2-1-3-16(12-14)24-20-26-18(25-19(23)27-20)13-28-8-10-29(11-9-28)17-6-4-15(22)5-7-17/h1-7,12H,8-11,13H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTMGDFOQXWBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.